7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one: is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring The presence of a bromine atom at the 7th position and a carbonyl group at the 2nd position in the dihydroquinoxaline structure makes this compound unique
Scientific Research Applications
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one: has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of quinoxaline derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of materials with specific electronic and optical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroquinoxalin-2(1H)-one and bromine.
Bromination Reaction: The bromination of 3,4-dihydroquinoxalin-2(1H)-one is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 7th position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of 3,4-dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 7-substituted-3,4-dihydroquinoxalin-2(1H)-one derivatives.
Oxidation Reactions: Formation of quinoxaline derivatives with various functional groups.
Reduction Reactions: Formation of 3,4-dihydroquinoxaline derivatives.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to therapeutic effects.
Comparison with Similar Compounds
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one: can be compared with other quinoxaline derivatives such as:
3,4-Dihydroquinoxalin-2(1H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-3,4-dihydroquinoxalin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Quinoxaline: The fully aromatic parent compound, which lacks the dihydro and carbonyl functionalities, resulting in different chemical properties and applications.
The presence of the bromine atom at the 7th position in This compound makes it unique, providing specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITQQDFTRWZLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640944 | |
Record name | 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016878-52-6 | |
Record name | 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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